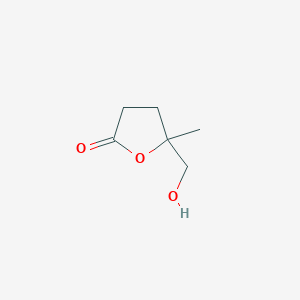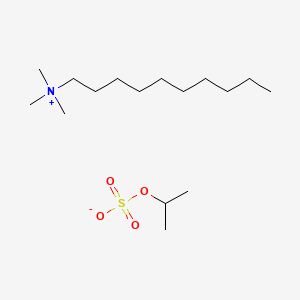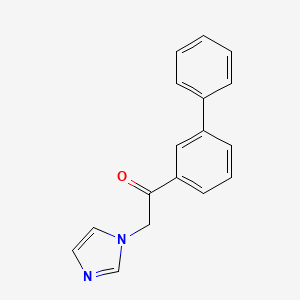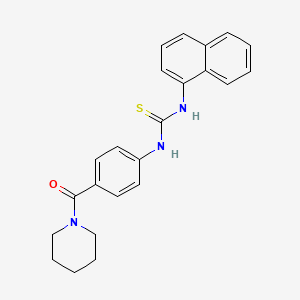
2-Pentanol, 5-(nitrosopentylamino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pentanol, 5-(nitrosopentylamino)- is an organic compound that belongs to the class of alcohols It features a hydroxyl group (-OH) attached to a pentane chain, with a nitrosopentylamino group attached to the fifth carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentanol, 5-(nitrosopentylamino)- can be achieved through several methods. One common approach involves the reaction of 2-pentanol with nitrosopentylamine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of 2-Pentanol, 5-(nitrosopentylamino)- may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Safety measures are crucial due to the potential hazards associated with the reactants and products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Pentanol, 5-(nitrosopentylamino)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitroso group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted alcohols or ethers.
Applications De Recherche Scientifique
2-Pentanol, 5-(nitrosopentylamino)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in manufacturing processes.
Mécanisme D'action
The mechanism of action of 2-Pentanol, 5-(nitrosopentylamino)- involves its interaction with specific molecular targets. The nitroso group can participate in redox reactions, affecting cellular pathways and enzyme activities. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding to proteins and other biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Pentanol: A simple alcohol with similar structural features but lacking the nitrosopentylamino group.
5-Nitrosopentylamine: Contains the nitroso group but lacks the hydroxyl group.
Uniqueness
2-Pentanol, 5-(nitrosopentylamino)- is unique due to the presence of both the hydroxyl and nitrosopentylamino groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
79453-29-5 |
|---|---|
Formule moléculaire |
C10H22N2O2 |
Poids moléculaire |
202.29 g/mol |
Nom IUPAC |
N-(4-hydroxypentyl)-N-pentylnitrous amide |
InChI |
InChI=1S/C10H22N2O2/c1-3-4-5-8-12(11-14)9-6-7-10(2)13/h10,13H,3-9H2,1-2H3 |
Clé InChI |
CFAIAXKTGZFJAC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCN(CCCC(C)O)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![[(2S,3R)-3-decyloxiran-2-yl]methanol](/img/structure/B14451259.png)


